![molecular formula C18H21N5OS B5607661 2-({2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}thio)-5-methyl-1H-benzimidazole](/img/structure/B5607661.png)
2-({2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}thio)-5-methyl-1H-benzimidazole
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Overview
Description
The compound belongs to a class of benzimidazole derivatives, a group known for their broad spectrum of biological and chemical activities. Benzimidazoles are heterocyclic compounds consisting of a fusion of benzene and imidazole rings. The specific chemical structure mentioned incorporates additional functional groups, such as imidazolyl and piperidinyl, which can significantly influence its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to the one described, often involves the formation of the benzimidazole core followed by functionalization at various positions. For example, benzimidazoles with piperazine or piperidine substituents have been prepared through cyclization reactions followed by N-alkylation steps (Zarrinmayeh et al., 1998). These methodologies can be adapted to synthesize the specified compound by introducing the appropriate sulfur-containing side chain at the correct stage of synthesis.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their biological activity and chemical reactivity. The planarity of the benzimidazole core and the spatial arrangement of substituents affect how these molecules interact with biological targets and other chemicals. X-ray crystallography and spectroscopic techniques like NMR and IR are commonly used for structural characterization (Bakri et al., 2018).
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, including alkylation, acylation, and sulfonation, allowing for further derivatization of the core structure. The presence of functional groups such as thioethers and imidazole can introduce specific reactivity patterns, such as nucleophilic substitution reactions or coordination with metal ions (Kuş et al., 2008).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like piperidinyl and thioether groups can affect these properties by altering the molecule's polarity, steric hindrance, and hydrogen bonding capacity. These aspects are essential for determining the compound's suitability for various applications, including pharmaceuticals (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and redox potential, are significantly impacted by the attached functional groups. For example, the imidazole ring's nitrogen atoms can act as coordination sites for metal ions, and the sulfur atom in the thioether group can participate in redox reactions and act as a soft nucleophile (He et al., 2003).
properties
IUPAC Name |
1-[3-(1H-imidazol-2-yl)piperidin-1-yl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-12-4-5-14-15(9-12)22-18(21-14)25-11-16(24)23-8-2-3-13(10-23)17-19-6-7-20-17/h4-7,9,13H,2-3,8,10-11H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTBSZPCDLQVNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCCC(C3)C4=NC=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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